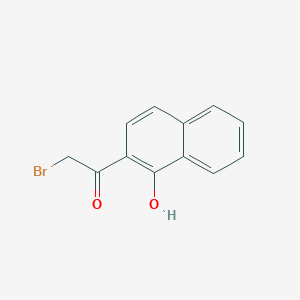

2-溴-1-(1-羟基萘-2-基)乙酮

描述

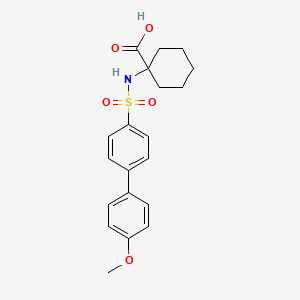

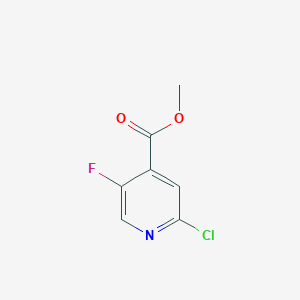

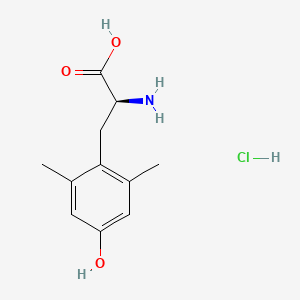

“2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone” is a chemical compound with the CAS Number: 67029-82-7 and a molecular weight of 265.11 . It has a linear formula of C12H9BrO2 .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone” is 1S/C12H9BrO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2 . This indicates the molecular structure of the compound. All bond lengths and angles are normal. There is an O-H…O intramolecular hydrogen bond and a weak intermolecular C-H…O hydrogen bond .Physical And Chemical Properties Analysis

The compound “2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone” has a molecular weight of 265.11 .科学研究应用

Synthesis of Thiocarbamide Derivatives

2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone: is used in the synthesis of thiocarbamide derivatives, which are nitrogen and sulfur-containing organic compounds. These derivatives exhibit remarkable tuberculostatic activity and are utilized by medicinal practitioners. They also show marked antibacterial and fungicidal activity, with the –N=C=S group being characteristic of compounds that exhibit toxicity to fungi. Significant insecticidal activity has been reported for these compounds, highlighting their chemical and biological applications .

Antimicrobial Activities

The compound serves as a precursor for synthesizing molecules with potent antimicrobial properties. By undergoing further chemical reactions, it can lead to the creation of compounds that possess excellent antimicrobial activities, which are crucial in the development of new antibiotics and antiseptics .

Neuroprotective Effects

Derivatives of 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone have been found to modulate heat shock responses and exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where such compounds could potentially be used to develop therapeutic agents .

Antiviral Applications

Thiocarbamide derivatives synthesized from this compound have shown potential as inhibitors of HIV-1 Reverse Transcriptase and related viruses. This opens up possibilities for the compound’s use in antiviral drug development, particularly in the fight against HIV/AIDS .

Anti-inflammatory and Analgesic Agents

The compound’s derivatives are known to act as anti-inflammatory and analgesic agents. This application is significant in the pharmaceutical industry for the development of pain relief and anti-inflammatory medications .

Agricultural Chemicals

Due to its insecticidal properties, 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone can be used to create agricultural chemicals that protect crops from pests. This application is vital for improving crop yields and ensuring food security .

Tuberculosis Treatment

Given its tuberculostatic activity, the compound can be instrumental in synthesizing drugs for treating tuberculosis. This is particularly important for developing new treatments against drug-resistant strains of tuberculosis .

安全和危害

属性

IUPAC Name |

2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLPBUIQLXKAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673743 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67029-82-7 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone?

A1: The paper reveals that 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone exhibits normal bond lengths and angles. [] A significant structural element is the presence of an O—H⋯O intramolecular hydrogen bond. Additionally, a weak intermolecular C—H⋯O hydrogen bond is also observed. [] These hydrogen bonding interactions could influence the molecule's conformation and interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)

![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)

![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)

![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)

![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)